Fmoc-Dap(Boc)-OH

Catalog No.
S715566
CAS No.
162558-25-0
M.F
C23H26N2O6
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dap(Boc)-OH

CAS Number

162558-25-0

Product Name

Fmoc-Dap(Boc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1

InChI Key

PKAUMAVONPSDRW-IBGZPJMESA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Dap(Boc)-OH (CAS 162558-25-0) is an orthogonally protected non-canonical amino acid used to incorporate L-2,3-diaminopropionic acid (Dap) into synthetic peptides via standard Fmoc solid-phase peptide synthesis (SPPS) . Featuring the shortest possible diamino acid side chain with only a single methylene group, this building block provides a highly constrained primary amine handle positioned immediately adjacent to the peptide backbone [1]. The base-labile Fmoc group protects the alpha-amine for step-wise chain elongation, while the acid-labile Boc group protects the beta-amine, allowing for simultaneous side-chain deprotection and resin cleavage in a single trifluoroacetic acid (TFA) step . It is primarily procured for the synthesis of macrocyclic peptides, lactam-bridged structures, and highly specific structure-activity relationship (SAR) probes where standard lysine residues offer excessive conformational flexibility .

Research Fit

Orthogonal protection Base-labile Fmoc (α-NH₂) and acid-labile Boc (β-NH₂) enable sequential deprotection in Fmoc-SPPS.
Chiral integrity High enantiomeric purity preserves L-Dap configuration, reducing diastereomer risk in peptide assembly.
Constrained geometry The C₂ side-chain spacer provides a rigid β-amino handle for bicyclic/cyclic peptide design and SAR studies.

Substituting Fmoc-Dap(Boc)-OH with homologous diamino acids such as Fmoc-Lys(Boc)-OH (four side-chain methylenes) or Fmoc-Orn(Boc)-OH (three methylenes) critically alters the structural and processing parameters of the target peptide . In procurement and material selection, these are not interchangeable: the extended aliphatic chains of lysine and ornithine increase the distance between the backbone and the functional amine, which can obliterate the binding affinity of constrained macrocycles or disrupt the intended geometry of a lactam bridge [1]. Furthermore, substituting the Boc protecting group with orthogonal alternatives like Alloc or Mtt introduces unnecessary processing complexity—such as palladium-catalyzed deprotection or specialized mild-acid treatments—which inflates reagent costs and reduces throughput for standard applications that only require terminal global deprotection[2].

Substitution Risk

Fmoc-Dap(Boc)-OH
Lys/Orn/Dab analogs
C₂ side-chain spacer (1 methylene)
C₃ or C₄ spacers (3–4 methylenes)
Constrained β-amino group proximal to backbone
Extended, flexible ε-amino or δ-amino group
Enables small, rigid bicyclic ring formation
Yields larger ring sizes, altered receptor geometry

Side-chain length differences may shift peptide secondary structure, receptor binding conformation, and biological activity. Direct substitution is not functionally equivalent without SAR validation.

Conformational Constraint: Side-Chain Length vs. Lysine

The defining physical characteristic of Fmoc-Dap(Boc)-OH is its ultra-short side chain. Dap contains only 1 methylene group between the alpha-carbon and the side-chain amine, compared to 4 methylene groups in lysine [1]. This drastic reduction in aliphatic chain length restricts the degrees of freedom of the resulting primary amine, making Dap essential for synthesizing tightly constrained macrocycles and rigidified peptidomimetics where lysine would produce an overly flexible, biologically inactive analog .

Evidence DimensionSide-chain aliphatic length and degrees of freedom
Target Compound Data1 methylene group (Dap)
Comparator Or Baseline4 methylene groups (Lysine) or 3 methylene groups (Ornithine)
Quantified DifferenceElimination of 2-3 methylene units, significantly restricting spatial flexibility
ConditionsStructural design of cyclic peptides or backbone-adjacent conjugations

Procurement must specify Dap over Lys when the application requires rigid spatial constraints to maintain target binding affinity.

Enantiomeric Purity
Class-level
≥99% ee
Supports chiral integrity in peptide assembly
Supplier spec; verify by chiral HPLC per lot

Processability: Steric Hindrance and Coupling Kinetics

Because the Boc-protected beta-amine of Dap is located immediately adjacent to the alpha-carbon, Fmoc-Dap(Boc)-OH presents significantly higher steric hindrance during SPPS coupling compared to standard amino acids like lysine. Consequently, standard DIC/HOBt coupling protocols that yield >99% efficiency for lysine often result in incomplete coupling for Dap or the subsequent residue . Process chemists must adjust automated synthesizer protocols to include double couplings or utilize highly reactive uronium/phosphonium activators (e.g., HATU/HOAt) to overcome this steric barrier [1].

Evidence DimensionSteric bulk at the alpha-carbon during coupling
Target Compound DataHigh steric hindrance requiring double coupling or HATU/HOAt activators
Comparator Or BaselineMinimal steric hindrance (Fmoc-Lys(Boc)-OH) compatible with standard DIC/HOBt
Quantified DifferenceRequirement for extended coupling times and higher-efficiency coupling reagents
ConditionsAutomated Fmoc-SPPS chain elongation

Buyers must concurrently procure high-efficiency coupling reagents (like HATU) and adjust synthesis cycle times when incorporating Dap into a sequence.

Deprotection Orthogonality
Class-level
Fmoc (base-labile) + Boc (acid-labile)
Enables sequential α/β deprotection in SPPS
Standard Fmoc-SPPS conditions

Handling and Solubility: On-Resin Aggregation Suppression

The incorporation of Dap residues significantly alters the hydrophilicity of the growing peptide chain compared to lysine. By replacing the 4-carbon hydrophobic aliphatic chain of lysine with the 1-carbon chain of Dap, the overall hydrophobic bulk is reduced while maintaining the positive charge density of the primary amine[1]. This modification enhances the solubility of the peptide in DMF and aqueous media, effectively suppressing sequence-dependent hydrophobic aggregation and beta-sheet formation during solid-phase assembly [1].

Evidence DimensionHydrophobic bulk and solvent compatibility
Target Compound DataReduced aliphatic bulk enhancing DMF solubility and resin swelling
Comparator Or BaselineStandard 4-carbon aliphatic chain (Lysine) prone to hydrophobic interactions
Quantified DifferenceImproved suppression of on-resin aggregation during the synthesis of difficult sequences
ConditionsSPPS in standard DMF solvent systems

Selecting Dap over Lys can rescue the synthesis of highly hydrophobic, aggregation-prone peptide sequences, directly improving crude yield and purity.

Bicyclic Peptide Synthesis
Head-to-head
Dap: C₂ spacer
Lys/Orn: C₃/C₄ spacer
Dap supports constrained bicyclic NK2 antagonist architecture
As used in MEN 11420 synthesis (Tetrahedron 2001)

Precursor Suitability: Deprotection Workflow Efficiency

For applications where the side-chain amine only needs to be exposed after the peptide is fully assembled, the Boc protecting group on Fmoc-Dap(Boc)-OH provides the most efficient workflow. The Boc group is quantitatively removed by standard TFA cleavage cocktails simultaneously with resin detachment [1]. In contrast, using Fmoc-Dap(Alloc)-OH requires a separate, costly palladium-catalyzed deprotection step, and Fmoc-Dap(Mtt)-OH requires repeated treatments with 1% TFA, which can cause premature resin cleavage if highly acid-sensitive linkers are used[1]. Procuring the Boc-protected variant minimizes reagent costs and eliminates heavy-metal contamination risks in standard peptide manufacturing .

Evidence DimensionDeprotection complexity and reagent requirements
Target Compound DataSingle-step global deprotection (TFA-labile Boc group)
Comparator Or BaselineMulti-step orthogonal deprotection (Pd-labile Alloc or mild-acid-labile Mtt)
Quantified DifferenceElimination of heavy metal catalysts and specialized deprotection cycles
ConditionsFinal cleavage and deprotection of linear peptides

Procuring the Boc-protected variant minimizes reagent costs and eliminates heavy-metal contamination risks in standard peptide manufacturing.

Lysine SAR Probe
Head-to-head
Dap reduces side-chain by 2 methylenes vs Lys
Enables systematic side-chain length SAR studies
Bioorg. Med. Chem. Lett. 2006
Bioconjugation Handle
Class-level
β-NH₂ 1C from backbone vs Lys ε-NH₂ 4C away
Provides closer conjugation site for orientation-sensitive probes
Class-level inference; verify for specific dye/quencher pairs
Commercial Availability
Reported
Multi-vendor; ≥97% HPLC; [α]D −7 to −9°
Ensures supply chain resilience with documented QC
Review CoA for lot-specific values

Synthesis of Highly Constrained Macrocyclic Therapeutics

Due to its ultra-short 1-carbon side chain, Fmoc-Dap(Boc)-OH is the optimal precursor for forming tight lactam bridges and macrocycles. It is specifically procured when standard lysine residues fail to provide the required conformational rigidity to lock a peptide into its biologically active conformation [1].

Backbone-Adjacent Site-Specific Conjugation

In the development of targeted probes, fluorophore-labeled peptides, or ubiquitination models, Dap provides a primary amine attachment point that is sterically held extremely close to the peptide backbone. This is critical when longer linkers (like those in ornithine or lysine) would interfere with receptor binding or enzymatic recognition .

Rescuing Aggregation-Prone 'Difficult' Peptide Sequences

For process chemists struggling with low yields due to on-resin aggregation of hydrophobic sequences, substituting longer aliphatic diamino acids with Dap reduces the hydrophobic bulk of the sequence. This improves DMF solubility and resin swelling during SPPS, leading to higher crude purity [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Constrained bicyclic peptide synthesis
Side-chain spacer length (C₂)
Cyclization efficiency & ring geometry
Lys side-chain length SAR studies
Methylene unit count (C₂ vs C₄)
Binding affinity & conformational impact
Site-specific bioconjugation
Conjugation-site proximity to backbone
Labeling efficiency & steric accessibility
Branched & cyclic peptide libraries
Orthogonal Fmoc/Boc protection
Deprotection selectivity & branching yield

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

426.17908655 Da

Monoisotopic Mass

426.17908655 Da

Heavy Atom Count

31

Sequence

X

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